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molecular formula C21H24BrN5O B1202838 Temelastine CAS No. 86181-42-2

Temelastine

Cat. No. B1202838
M. Wt: 442.4 g/mol
InChI Key: OGEAASSLWZDQBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486434

Procedure details

5-Bromo-2-(4-aminobutyl)-3-methylpyridine (2.12 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)-4-pyrimidone (3.18 g) were refluxed in pyridine (12 ml) for 9.5 hrs. The pyridine was removed in vacuo and the residue was re-evaporated with n-propanol (2×50 ml), triturated with chloroform, filtered and the solution was chromatographed on silica in chloroform-methanol (10:1). The product was crystallised from ethanol-ether to give 2-[4-(5-bromo-3-methylpyrid-2-yl)-butylamino]-5-(6-methylpyrid-3-yl-methyl)-4-pyrimidone (2.44 g) m.p. 151°-152° C.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])=[N:6][CH:7]=1.[N+](N[C:18]1[NH:23][C:22](=[O:24])[C:21]([CH2:25][C:26]2[CH:27]=[N:28][C:29]([CH3:32])=[CH:30][CH:31]=2)=[CH:20][N:19]=1)([O-])=O>N1C=CC=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH3:13])[C:5]([CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:18]2[NH:23][C:22](=[O:24])[C:21]([CH2:25][C:26]3[CH:27]=[N:28][C:29]([CH3:32])=[CH:30][CH:31]=3)=[CH:20][N:19]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)CCCCN)C
Name
Quantity
3.18 g
Type
reactant
Smiles
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C
Name
Quantity
12 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was re-evaporated with n-propanol (2×50 ml)
CUSTOM
Type
CUSTOM
Details
triturated with chloroform
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solution was chromatographed on silica in chloroform-methanol (10:1)
CUSTOM
Type
CUSTOM
Details
The product was crystallised from ethanol-ether

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)CCCCNC1=NC=C(C(N1)=O)CC=1C=NC(=CC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.44 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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